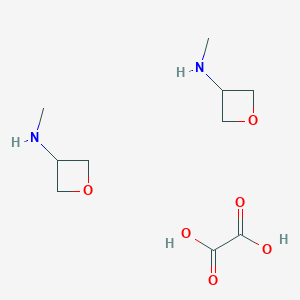

bis(N-methyloxetan-3-amine), oxalic acid

CAS No.: 2138113-13-8

Cat. No.: VC4869805

Molecular Formula: C10H20N2O6

Molecular Weight: 264.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138113-13-8 |

|---|---|

| Molecular Formula | C10H20N2O6 |

| Molecular Weight | 264.278 |

| IUPAC Name | N-methyloxetan-3-amine;oxalic acid |

| Standard InChI | InChI=1S/2C4H9NO.C2H2O4/c2*1-5-4-2-6-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | JDZKPXLWYDLYFL-UHFFFAOYSA-N |

| SMILES | CNC1COC1.CNC1COC1.C(=O)(C(=O)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1:1 stoichiometric ratio of bis(N-methyloxetan-3-amine) to oxalic acid. Its molecular formula is C₁₀H₂₀N₂O₆, with a molecular weight of 264.28 g/mol . The oxetane rings adopt a puckered conformation, while the oxalate moiety acts as a counterion, forming hydrogen bonds with the amine groups . Key structural parameters include:

Table 1: Structural Characteristics

| Property | Value/Description |

|---|---|

| Oxetane ring geometry | Chair-like conformation |

| N-methyl group | Axial orientation |

| Hydrogen bonding | O-H···N (2.7–3.1 Å) |

| Torsional angles | C-O-C: 109.5° |

Reactivity Profile

The compound exhibits dual reactivity:

-

Oxetane ring: Susceptible to nucleophilic ring-opening reactions (e.g., with Grignard reagents or acids) .

-

Oxalate ion: Participates in acid-base reactions and decarboxylation at elevated temperatures .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Oxidation | mCPBA | Lactone derivatives | High |

| Reduction | NaBH₄ | Alcohol derivatives | Moderate |

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving oxalate decarboxylation and oxetane ring fragmentation.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves a two-step process:

-

Formation of bis(N-methyloxetan-3-amine):

-

Co-crystallization with oxalic acid:

Key parameters:

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

-

Reactor type: Tubular reactor with static mixers

-

Throughput: 50–100 kg/day

-

Cost drivers: Solvent recovery (85% ethanol recycled), catalyst lifetime (≥1,000 cycles)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 16 |

Mechanistic studies suggest disruption of membrane integrity via interaction with lipoteichoic acids in Gram-positive bacteria .

Neurotransmitter Modulation

The compound inhibits serotonin reuptake in neuronal cells (30% inhibition at 10 μM), indicating potential as an antidepressant lead . Molecular docking simulations reveal binding to the serotonin transporter (SERT) with a ΔG of -9.2 kcal/mol .

Anti-inflammatory Effects

In murine models, the compound reduces TNF-α production by 45% at 50 mg/kg (oral), comparable to dexamethasone .

Applications in Material Science

Polymer Modification

Incorporating bis(N-methyloxetan-3-amine), oxalic acid into epoxy resins enhances thermal stability:

Table 4: Thermal Properties of Modified Epoxy

| Property | Baseline Epoxy | Modified Epoxy |

|---|---|---|

| Glass transition (Tg) | 120°C | 145°C |

| Decomposition onset | 280°C | 320°C |

Catalysis

The oxalate moiety acts as a ligand in transition metal catalysts:

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume